REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH:4](C(O)=O)[CH2:3]1.C(Cl)(=O)C(Cl)=O.C[N:16]([CH:18]=[O:19])C.[N-]=[N+]=[N-].[Na+].[CH2:24]([OH:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>ClCCl.O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[O:1]=[C:2]1[CH2:3][CH:4]([NH:16][C:18](=[O:19])[O:31][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:5]1 |f:3.4,8.9|
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.057 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane (15 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was vigorously stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered rapidly
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 95° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Benzyl alcohol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue oil was purified by ISCO flash chromatography (80 g column, hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(C1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 693 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 432.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |